2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity, and is substituted with various functional groups that enhance its chemical properties.
Preparation Methods
The synthesis of 2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and are carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thienyl and morpholine groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using halogens or nitrating agents.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antinociceptive agent, which means it can help in pain relief without affecting motor coordination.
Pharmacology: The compound’s structure suggests it may interact with various biological targets, making it a candidate for drug development.
Materials Science: Its unique chemical structure could be useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The morpholine and thienyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to various pharmacological effects, such as pain relief or anti-inflammatory actions .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and morpholine-containing molecules. For example:
4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: These compounds also exhibit antinociceptive effects and share structural similarities with the target compound.
1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea: Another compound with a similar aromatic substitution pattern, used in various pharmacological applications.
The uniqueness of 2-AMINO-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of functional groups, which provide a diverse range of chemical and biological activities.
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O2S/c1-27(2)12-21-25(22(33)13-27)24(23-11-17(16-35-23)15-31-7-9-34-10-8-31)20(14-29)26(30)32(21)19-5-3-18(28)4-6-19/h3-6,11,16,24H,7-10,12-13,15,30H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHPXFPOAAELQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CS4)CN5CCOCC5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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